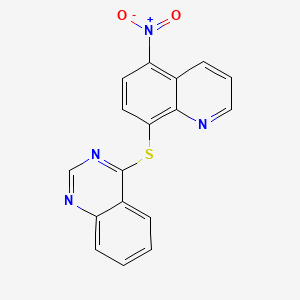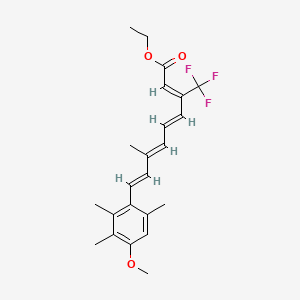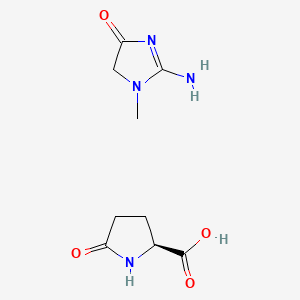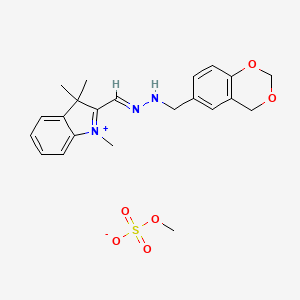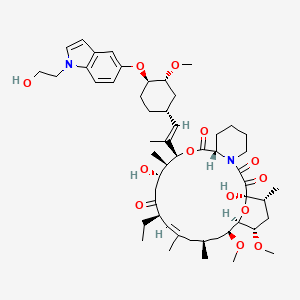
Indolyl-ascomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolyl-ascomycin is a compound that combines the structural features of indole and ascomycin. Indole is a heterocyclic aromatic organic compound, while ascomycin is a macrolide with immunosuppressive properties. The fusion of these two structures results in a compound with unique biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolyl-ascomycin typically involves the incorporation of an indole moiety into the ascomycin structure. This can be achieved through various synthetic routes, including:
Nucleophilic Addition: Indoles can undergo nucleophilic addition reactions with electrophiles to form indolyl derivatives.
Cycloaddition Reactions: Indole can participate in cycloaddition reactions to form complex heterocyclic frameworks.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation using genetically engineered strains of Streptomyces hygroscopicus . Genetic manipulation and mutagenesis techniques can enhance the yield of ascomycin, which can then be chemically modified to introduce the indole moiety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole or ascomycin moieties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated or ketone derivatives.
Aplicaciones Científicas De Investigación
Indolyl-ascomycin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an immunosuppressive agent and its effects on cellular pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of indolyl-ascomycin involves its interaction with specific molecular targets and pathways. As an immunosuppressive agent, it binds to immunophilins, inhibiting the activity of calcineurin. This inhibition prevents the activation of T-cells, thereby suppressing the immune response . The indole moiety may also contribute to its biological activity by interacting with various receptors and enzymes .
Comparación Con Compuestos Similares
Tacrolimus: A structural analog of ascomycin with similar immunosuppressive properties.
Pimecrolimus: A derivative of ascomycin used in the treatment of inflammatory skin diseases.
Uniqueness: Indolyl-ascomycin is unique due to the incorporation of the indole moiety, which may enhance its biological activity and provide additional therapeutic benefits
Propiedades
Fórmula molecular |
C53H78N2O13 |
|---|---|
Peso molecular |
951.2 g/mol |
Nombre IUPAC |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-[1-(2-hydroxyethyl)indol-5-yl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C53H78N2O13/c1-10-37-24-31(2)23-32(3)25-46(64-8)49-47(65-9)27-34(5)53(62,68-49)50(59)51(60)55-19-12-11-13-41(55)52(61)67-48(35(6)42(57)30-43(37)58)33(4)26-36-14-17-44(45(28-36)63-7)66-39-15-16-40-38(29-39)18-20-54(40)21-22-56/h15-16,18,20,24,26,29,32,34-37,41-42,44-49,56-57,62H,10-14,17,19,21-23,25,27-28,30H2,1-9H3/b31-24-,33-26+/t32-,34+,35+,36-,37+,41-,42-,44+,45+,46-,47-,48+,49+,53+/m0/s1 |
Clave InChI |
UTOJCEZANIVKJJ-DTOPNNOPSA-N |
SMILES isomérico |
CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)/C)O)C)OC)OC)C)/C |
SMILES canónico |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)C)O)C)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


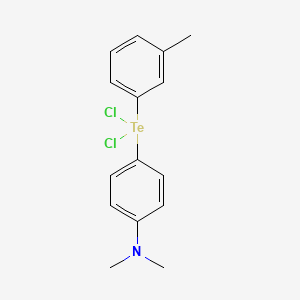
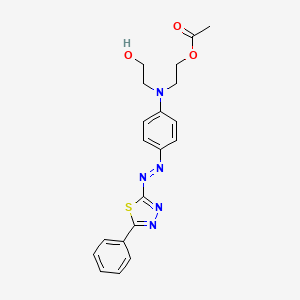

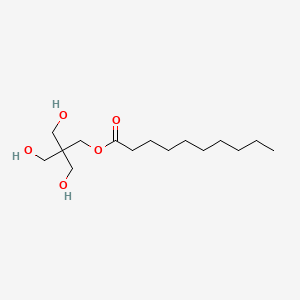
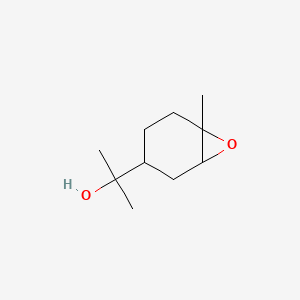
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
